molecular formula C12H18O B6197183 1,2-dimethyl-3-(propoxymethyl)benzene CAS No. 13651-41-7

1,2-dimethyl-3-(propoxymethyl)benzene

Cat. No.: B6197183
CAS No.: 13651-41-7
M. Wt: 178.3
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Description

1,2-Dimethyl-3-(propoxymethyl)benzene is an organic compound with the CAS Registry Number 13651-41-7 and a molecular formula of C12H18O . It is characterized by a benzene ring core substituted with methyl and propoxymethyl functional groups, offering researchers a specific aromatic building block for chemical synthesis and material science applications. While direct studies on this exact molecule's applications are sparse in the current literature, its molecular structure suggests significant potential as a versatile intermediate. The presence of an ether-linked propyl chain (propoxymethyl) adjacent to methyl groups on the aromatic ring makes it a candidate for developing more complex chemical entities. Potential research avenues could include its use as a precursor in organic synthesis, or as a structural component in the development of specialty chemicals. Researchers are exploring similar substituted benzene compounds in advanced applications, such as in the formulation of ionic liquids for separation processes and as key moieties in polymer and coating technologies . This compound is provided for research purposes as a well-defined chemical entity to facilitate innovation in these and other fields. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

13651-41-7

Molecular Formula

C12H18O

Molecular Weight

178.3

Purity

95

Origin of Product

United States

Preparation Methods

Synthesis of 3-(Chloromethyl)-1,2-dimethylbenzene

The benzyl halide intermediate is typically synthesized via free-radical bromination or chlorination of the methyl group at position 3. For example, treating 1,2,3-trimethylbenzene with N-bromosuccinimide (NBS) under UV light selectively brominates the benzylic position. Subsequent halogen exchange using thionyl chloride (SOCl₂) yields 3-(chloromethyl)-1,2-dimethylbenzene.

Reaction Conditions:

  • Radical bromination: NBS (1.1 equiv), CCl₄, UV light, reflux, 12–24 h.

  • Chlorination: SOCl₂ (2.0 equiv), anhydrous DMF (catalytic), 60°C, 4 h.

Propoxide Alkylation

The chloromethyl derivative reacts with sodium propoxide (NaOPr) in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF). The propoxide ion displaces chloride, forming the target ether.

3-(ClCH2)-1,2-dimethylbenzene+NaOPr1,2-dimethyl-3-(PrOCH2)benzene+NaCl\text{3-(ClCH}2\text{)-1,2-dimethylbenzene} + \text{NaOPr} \rightarrow \text{1,2-dimethyl-3-(PrOCH}2\text{)benzene} + \text{NaCl}

Optimization Notes:

  • Excess propoxide (1.5–2.0 equiv) ensures complete conversion.

  • Anhydrous conditions prevent hydrolysis of the benzyl halide.

  • Yields: 70–85% after purification by column chromatography.

Mitsunobu Reaction: Etherification of Benzyl Alcohol Derivatives

The Mitsunobu reaction offers an alternative route using a benzyl alcohol precursor and propanol. This method avoids harsh alkylation conditions and enhances stereochemical control.

Preparation of 3-(Hydroxymethyl)-1,2-dimethylbenzene

The benzyl alcohol intermediate is synthesized via reduction of 3-carboxy-1,2-dimethylbenzene. For instance, catalytic hydrogenation of 3-(methoxycarbonyl)-1,2-dimethylbenzene over Pd/C in methanol yields the primary alcohol.

Key Steps:

  • Ester hydrolysis: Aqueous NaOH (2.0 M), ethanol, reflux, 6 h.

  • Reduction: H₂ (1 atm), 10% Pd/C, room temperature, 12 h.

Mitsunobu Coupling

The alcohol reacts with propanol in the presence of diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), facilitating ether bond formation.

3-(HOCH2)-1,2-dimethylbenzene+PrOHDEAD, PPh31,2-dimethyl-3-(PrOCH2)benzene\text{3-(HOCH}2\text{)-1,2-dimethylbenzene} + \text{PrOH} \xrightarrow{\text{DEAD, PPh}3} \text{1,2-dimethyl-3-(PrOCH}_2\text{)benzene}

Advantages:

  • Mild conditions (room temperature, 6–8 h).

  • High regioselectivity and yields (80–90%).

Friedel-Crafts Alkylation: Direct Introduction of Propoxymethyl Group

Friedel-Crafts alkylation, though less common for meta-substituted aromatics, can be adapted using directing groups.

Directed Ortho-Metalation Strategy

A removable directing group (e.g., -OMe) at position 3 enables lithiation and subsequent alkylation. For example:

  • Methoxylation: Introduce -OMe via Ullmann coupling with CuI and 1,10-phenanthroline.

  • Lithiation: Treat with LDA (lithium diisopropylamide) at -78°C.

  • Alkylation: Add propoxymethyl chloride (ClCH₂OPr).

Challenges:

  • Competing para-substitution due to methyl groups’ ortho/para-directing effects.

  • Low yields (~50%) necessitate iterative optimization.

Multi-Step Synthesis via Nitrile Intermediates

This approach extends the carbon chain through cyanide incorporation, followed by reduction and etherification.

Cyanomethylation

React 3-bromo-1,2-dimethylbenzene with potassium cyanide (KCN) to form 3-(cyanomethyl)-1,2-dimethylbenzene.

Reduction to Primary Alcohol

Catalytic hydrogenation (H₂, Ra-Ni) converts the nitrile to 3-(hydroxymethyl)-1,2-dimethylbenzene.

Propylation

Alkylate the alcohol with propyl bromide (PrBr) under basic conditions (K₂CO₃, DMF, 80°C).

Yield Profile:

  • Cyanomethylation: 65–75%.

  • Reduction: 85–90%.

  • Final alkylation: 70–80%.

Industrial-Scale Production: Considerations and Limitations

Cost-Efficiency Analysis

  • Williamson synthesis: Preferred for low-cost chloromethyl precursors but requires hazardous SOCl₂.

  • Mitsunobu reaction: High reagent costs (DEAD, PPh₃) limit scalability.

Environmental Impact

  • Hypochlorite byproducts from benzyl halide routes necessitate advanced wastewater treatment.

  • Solvent recovery systems (e.g., DMF distillation) improve sustainability .

Chemical Reactions Analysis

Types of Reactions

1,2-dimethyl-3-(propoxymethyl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the compound into alcohols.

    Substitution: Electrophilic aromatic substitution reactions, such as nitration and sulfonation, can occur on the benzene ring, leading to the formation of nitro and sulfonic acid derivatives.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: LiAlH4, sodium borohydride (NaBH4), under anhydrous conditions.

    Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, typically under controlled temperature and concentration.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Nitrobenzene, sulfonic acid derivatives.

Scientific Research Applications

1,2-dimethyl-3-(propoxymethyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals, fragrances, and polymers.

Mechanism of Action

The mechanism of action of 1,2-dimethyl-3-(propoxymethyl)benzene involves its interaction with various molecular targets and pathways. The compound’s aromatic ring allows it to participate in π-π interactions with other aromatic systems, while the propoxymethyl group can engage in hydrogen bonding and van der Waals interactions. These interactions can influence the compound’s reactivity and binding affinity with different targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

Compared to N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide (), which has a single methyl group on the benzene ring, the 1,2-dimethyl substitution in the target compound increases steric hindrance. This could reduce reactivity in electrophilic substitution reactions but enhance stability in catalytic processes (e.g., metal-catalyzed C–H functionalization) . The propoxymethyl group’s ether linkage may also confer resistance to hydrolysis relative to ester-containing analogs like ethyl 3-ethyl-2-oxo-5-(propoxymethyl)tetrahydrofuran-3-carboxylate () .

Enzyme Inhibition Potential

Indolequinones with propoxymethyl groups () act as inhibitors of NQO2, a flavoprotein. The target compound’s methyl and propoxymethyl groups may similarly interact with hydrophobic enzyme pockets, though its benzene core (vs. indolequinone) lacks the redox-active quinone moiety critical for flavin adduction .

Metabolic Stability and Agrochemical Relevance

The pesticide metabolite 5-(4-chlorophenyl)-2,2-dimethyl-3-(1,2,4-triazol-1-ylmethyl)pentane-1,3-diol () contains a triazole-methyl group, which enhances metabolic resistance. The target compound’s propoxymethyl group may offer comparable stability in vivo, making it a candidate for agrochemical design .

Data Table: Key Properties of Structural Analogs

Compound Core Structure Key Substituents Reported Activity/Property Evidence Source
1,2-Dimethyl-3-(propoxymethyl)benzene Benzene 1,2-dimethyl; 3-propoxymethyl Inferred lipophilicity/stability N/A
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide 3-methyl; hydroxy-tert-butyl Metal-catalyzed C–H functionalization
β-Hydroxy-β-aryl propanoic acids Propanoic acid β-hydroxy; β-aryl; α-methyl Anti-inflammatory (COX-2 inhibition)
Indolequinones (e.g., Compound 8 in ) Indolequinone Propoxymethyl; aminoalkyl NQO2 inhibition via flavin adduction
Ethyl 3-ethyl-2-oxo-5-(propoxymethyl)THF-3-carboxylate Tetrahydrofuran Propoxymethyl; ethyl ester Synthetic intermediate (ester hydrolysis)

Q & A

Synthesis and Optimization

Basic Question: What are the common synthetic routes for preparing 1,2-dimethyl-3-(propoxymethyl)benzene, and what challenges arise in controlling regioselectivity? Methodological Answer: The synthesis typically involves Friedel-Crafts alkylation or etherification of a pre-functionalized benzene derivative. For example, propoxymethyl groups can be introduced via nucleophilic substitution of a halogenated intermediate (e.g., chloromethyl derivatives) with propoxide ions. A key challenge is avoiding over-alkylation or isomer formation due to the steric and electronic effects of the dimethyl substituents. Reaction conditions (temperature, solvent polarity, and catalyst choice) must be optimized to favor mono-substitution at the 3-position .

Advanced Question: How can computational modeling (e.g., DFT calculations) guide the optimization of reaction pathways to minimize byproducts like 1,3-dimethyl isomers? Methodological Answer: Density Functional Theory (DFT) can predict transition-state energies and regioselectivity trends. For instance, modeling the electronic environment of the benzene ring with methyl and propoxymethyl substituents can identify steric hindrance at specific positions. This approach helps prioritize catalysts (e.g., Lewis acids like AlCl₃) that stabilize desired transition states, reducing isomerization .

Analytical Characterization

Basic Question: Which analytical techniques are most effective for confirming the structure and purity of this compound? Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substitution patterns, while Gas Chromatography-Mass Spectrometry (GC-MS) assesses purity and detects low-abundance isomers. For example, ¹H NMR can distinguish between methyl and propoxymethyl protons via chemical shifts and coupling patterns .

Advanced Question: How can co-eluting impurities in GC-MS be resolved when analyzing derivatives with similar retention times? Methodological Answer: Use tandem MS (GC-MS/MS) with selective reaction monitoring (SRM) to isolate target ion fragments. Alternatively, employ orthogonal methods like High-Performance Liquid Chromatography (HPLC) with a polar stationary phase to separate isomers based on hydrophobicity differences .

Biological and Environmental Impact

Basic Question: What methodologies are recommended for preliminary toxicity screening of this compound? Methodological Answer: Use in vitro assays such as the Ames test for mutagenicity and MTT assays for cytotoxicity. Given the lack of existing toxicity data (as seen in similar compounds), prioritize structural analogs with known profiles for comparative analysis .

Advanced Question: How can non-targeted metabolomics identify environmental degradation products of this compound in soil or water systems? Methodological Answer: Apply liquid chromatography-high-resolution mass spectrometry (LC-HRMS) with data-dependent acquisition (DDA) to detect unknown metabolites. Pair this with fragmentation pattern libraries (e.g., METLIN) to hypothesize structures, followed by synthetic validation .

Data Contradictions and Reproducibility

Basic Question: How should researchers address discrepancies in reported yields for similar propoxymethyl-substituted aromatics? Methodological Answer: Systematically vary reaction parameters (e.g., solvent, catalyst loading) and document kinetic profiles. Reproduce experiments under controlled conditions (e.g., inert atmosphere) to isolate variables like moisture sensitivity, which may explain yield inconsistencies .

Advanced Question: What statistical frameworks are suitable for reconciling conflicting data on isomer ratios in synthetic batches? Methodological Answer: Apply multivariate analysis (e.g., PCA or PLS regression) to correlate reaction variables (temperature, reagent stoichiometry) with isomer distribution. Bayesian inference can also model uncertainty in datasets with limited replicates .

Stability and Storage

Basic Question: What storage conditions are optimal for preventing degradation of this compound? Methodological Answer: Store under inert gas (argon or nitrogen) at –20°C to minimize oxidation. Conduct accelerated stability studies (e.g., 40°C/75% relative humidity for 6 months) to identify degradation pathways and validate storage protocols .

Advanced Question: How can kinetic modeling predict the shelf-life of this compound under varying environmental conditions? Methodological Answer: Use the Arrhenius equation to extrapolate degradation rates from accelerated studies. Incorporate humidity and light exposure as factors in a Weibull model to estimate real-time stability .

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